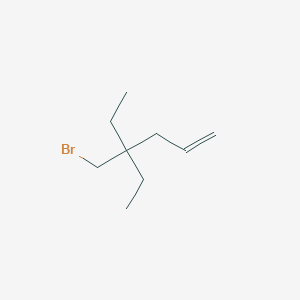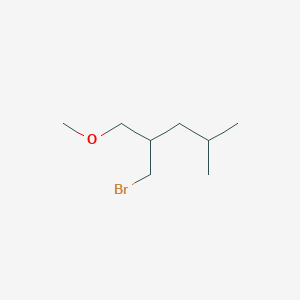
(2E)-3-(8-Hydroxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(8-Hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are commonly found in various natural products. This compound features a benzopyran core with a hydroxy group at the 8th position and a prop-2-enoic acid moiety attached to the 3rd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through the cyclization of appropriate precursors such as salicylaldehyde and acetophenone derivatives under acidic or basic conditions.
Attachment of the Prop-2-enoic Acid Moiety: The final step involves the attachment of the prop-2-enoic acid moiety to the benzopyran core. This can be done through various coupling reactions, such as the Heck reaction or other palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group at the 8th position can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated carboxylic acid.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can be employed.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base for esterification or etherification reactions.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of saturated carboxylic acid derivatives.
Substitution: Formation of esters or ethers.
Wissenschaftliche Forschungsanwendungen
3-(8-Hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(8-Hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy group can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), reducing inflammation.
Antimicrobial Activity: It can disrupt the cell membrane of microorganisms, leading to their death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one: Similar structure but lacks the prop-2-enoic acid moiety.
3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one: Similar core structure but with a methyl group instead of the prop-2-enoic acid moiety.
Trolox: A derivative of vitamin E with a similar benzopyran core but different substituents.
Uniqueness
3-(8-Hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid is unique due to the presence of both the hydroxy group and the prop-2-enoic acid moiety, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H12O4 |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
(E)-3-(8-hydroxy-3,4-dihydro-2H-chromen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H12O4/c13-10-3-1-2-9-6-8(4-5-11(14)15)7-16-12(9)10/h1-5,8,13H,6-7H2,(H,14,15)/b5-4+ |
InChI-Schlüssel |
CABWTLXDJLIHPC-SNAWJCMRSA-N |
Isomerische SMILES |
C1C(COC2=C1C=CC=C2O)/C=C/C(=O)O |
Kanonische SMILES |
C1C(COC2=C1C=CC=C2O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


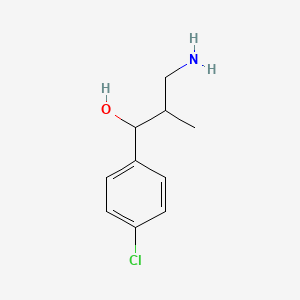
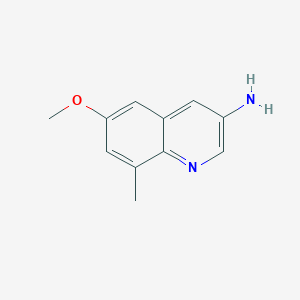

![7-Chlorothieno[2,3-c]pyridine-4-carbothioamide](/img/structure/B13186009.png)
![1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol](/img/structure/B13186014.png)

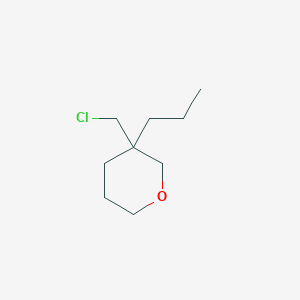

![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-amine](/img/structure/B13186032.png)
